Cas no 2169420-86-2 (Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester)
Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester
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- Inchi: 1S/C11H14N2O3/c1-3-16-11(15)9-6-8(13-7(2)14)4-5-10(9)12/h4-6H,3,12H2,1-2H3,(H,13,14)
- InChI Key: LJQDYLZMAACDKA-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C1=CC(NC(C)=O)=CC=C1N
Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-65846-0.05g |
ethyl 2-amino-5-acetamidobenzoate |
2169420-86-2 | 95.0% | 0.05g |
$660.0 | 2025-03-13 | |
| Enamine | EN300-65846-0.1g |
ethyl 2-amino-5-acetamidobenzoate |
2169420-86-2 | 95.0% | 0.1g |
$691.0 | 2025-03-13 | |
| Enamine | EN300-65846-0.25g |
ethyl 2-amino-5-acetamidobenzoate |
2169420-86-2 | 95.0% | 0.25g |
$723.0 | 2025-03-13 | |
| Enamine | EN300-65846-0.5g |
ethyl 2-amino-5-acetamidobenzoate |
2169420-86-2 | 95.0% | 0.5g |
$754.0 | 2025-03-13 | |
| Enamine | EN300-65846-1.0g |
ethyl 2-amino-5-acetamidobenzoate |
2169420-86-2 | 95.0% | 1.0g |
$785.0 | 2025-03-13 | |
| Enamine | EN300-65846-2.5g |
ethyl 2-amino-5-acetamidobenzoate |
2169420-86-2 | 95.0% | 2.5g |
$1539.0 | 2025-03-13 | |
| Enamine | EN300-65846-5.0g |
ethyl 2-amino-5-acetamidobenzoate |
2169420-86-2 | 95.0% | 5.0g |
$2277.0 | 2025-03-13 | |
| Enamine | EN300-65846-10.0g |
ethyl 2-amino-5-acetamidobenzoate |
2169420-86-2 | 95.0% | 10.0g |
$3376.0 | 2025-03-13 |
Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
Additional information on Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester
Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester (CAS No. 2169420-86-2): An Overview
Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester (CAS No. 2169420-86-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of benzoic acid with unique structural features that contribute to its potential therapeutic applications.
The chemical structure of Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester consists of a benzene ring substituted with an acetylamino group at the 5-position and an amino group at the 2-position. Additionally, the carboxylic acid group is esterified with an ethyl group. These functional groups endow the compound with a range of physicochemical properties that are crucial for its biological activity and pharmaceutical potential.
Recent studies have highlighted the potential of Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester in various therapeutic areas. One notable application is in the treatment of inflammatory diseases. Research has shown that this compound exhibits significant anti-inflammatory properties, which can be attributed to its ability to modulate key signaling pathways involved in inflammation. For instance, it has been demonstrated to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation and associated symptoms.
In addition to its anti-inflammatory effects, Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester has also shown promise in the field of cancer research. Studies have indicated that this compound can induce apoptosis in various cancer cell lines, making it a potential candidate for cancer therapy. The mechanism behind this effect is thought to involve the activation of caspase pathways and the disruption of mitochondrial membrane potential, leading to cell death.
The pharmacokinetic properties of Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester have also been extensively studied. Its oral bioavailability is moderate, and it is rapidly absorbed from the gastrointestinal tract. The compound undergoes extensive metabolism in the liver, primarily through hydrolysis of the ester bond and subsequent conjugation with glucuronic acid or sulfate. These metabolic pathways contribute to its overall safety profile and reduce the risk of toxicity.
Clinical trials involving Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester are currently underway to evaluate its efficacy and safety in human subjects. Preliminary results from phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for further clinical development and potential approval for use in various medical conditions.
The synthesis of Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester involves several well-established chemical reactions. The process typically starts with the preparation of a substituted benzene derivative, followed by functional group transformations to introduce the acetylamino and amino groups. The final step involves esterification with ethanol to form the desired product. Advances in synthetic chemistry have led to more efficient and scalable methods for producing this compound, making it more accessible for research and development purposes.
In conclusion, Benzoic acid, 5-(acetylamino)-2-amino-, ethyl ester (CAS No. 2169420-86-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research and clinical trials will continue to elucidate its full potential and contribute to advancements in healthcare.
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